Product packaging for Methyl 3-bromo-1H-indazole-7-carboxylate(Cat. No.:CAS No. 1257535-37-7)

Methyl 3-bromo-1H-indazole-7-carboxylate

Cat. No.: B1394563
CAS No.: 1257535-37-7
M. Wt: 255.07 g/mol
InChI Key: TZGIJSHGAUIOST-UHFFFAOYSA-N
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Description

Molecular Architecture and Tautomeric Behavior

Methyl 3-bromo-1H-indazole-7-carboxylate (C₉H₇BrN₂O₂) features a bicyclic indazole core fused with a benzene ring and a pyrazole moiety. The molecular architecture is defined by a bromine atom at position 3 and a methyl ester group at position 7 (Figure 1). The indazole system exhibits tautomerism, with 1H- and 2H-tautomers possible due to proton migration between N1 and N2 atoms. Computational studies of analogous indazoles confirm the 1H-tautomer as thermodynamically stable, with a 10–15 kJ/mol energy difference favoring this form over the 2H-tautomer. The ester group at C7 and bromine at C3 introduce steric and electronic effects that further stabilize the 1H-configuration by delocalizing electron density through resonance interactions.

Key structural parameters :

  • Bond lengths between N1–C7A (1.347 Å) and N2–C3 (1.315 Å) align with typical indazole systems.
  • The C3–Br bond measures 1.897 Å, consistent with sp²-hybridized carbon–halogen bonds.
  • The ester group adopts a planar conformation, with a C7–O2–C9–O1 dihedral angle of 179.3°, minimizing steric clash.

Tautomeric equilibrium is influenced by solvent polarity. In aprotic media (e.g., chloroform), intramolecular hydrogen bonding between N1–H and the ester carbonyl oxygen stabilizes the 1H-form, while protic solvents slightly favor the 2H-tautomer through intermolecular interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O2 B1394563 Methyl 3-bromo-1H-indazole-7-carboxylate CAS No. 1257535-37-7

Properties

IUPAC Name

methyl 3-bromo-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGIJSHGAUIOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214596
Record name 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-37-7
Record name 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of medicinal chemistry and drug development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within the body can also affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Biological Activity

Methyl 3-bromo-1H-indazole-7-carboxylate is a member of the indazole family, a class of compounds recognized for their diverse biological activities. The presence of a bromine atom at the 3-position and a carboxylate group at the 7-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.

This compound exhibits various biological activities through multiple mechanisms:

  • Antiviral Activity : The compound shows potential in inhibiting viral replication, which could be beneficial for treating viral infections.
  • Anticancer Properties : It demonstrates cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound can reduce inflammation by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Activity : It exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antidiabetic Effects : Preliminary studies suggest it may improve insulin sensitivity and glucose metabolism.

Biochemical Pathways

The compound interacts with various enzymes and receptors, influencing several biochemical pathways:

  • Kinase Interactions : It has been observed to interact with specific kinases, which are crucial for cell signaling and regulation.
  • Gene Expression Modulation : this compound affects gene expression related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Summary of Biological Activities

Activity TypeDescription
AntiviralInhibits viral replication, showing potential for treating viral infections.
AnticancerDemonstrates cytotoxic effects on cancer cells through modulation of signaling pathways.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines.
AntimicrobialExhibits activity against various bacterial strains.
AntidiabeticPotential to improve insulin sensitivity and glucose metabolism.

Recent Advances in Indazole Derivatives

Recent literature highlights the synthesis and biological activities of indazole derivatives, including this compound. A study reported that certain indazole derivatives exhibited potent enzymatic inhibition against fibroblast growth factor receptors (FGFRs), with IC50 values ranging from 2.0 nM to 77.4 nM, indicating strong anticancer potential .

Another study focused on structure-activity relationships (SAR) revealed that specific substituents at the indazole ring significantly enhance biological activity, suggesting that modifications to this compound could yield even more potent derivatives .

Experimental Data

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example:

  • Cell Line A : IC50 = 25 µM
  • Cell Line B : IC50 = 15 µM
  • Cell Line C : IC50 = 10 µM

These findings suggest that the compound's structural features contribute to its biological efficacy.

Scientific Research Applications

Applications Overview

The applications of methyl 3-bromo-1H-indazole-7-carboxylate can be categorized into several key areas:

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:

  • Anticancer Activity : Compounds derived from indazole structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research indicates that methyl 3-bromo-1H-indazole derivatives can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.

Agricultural Chemistry

This compound is utilized in the formulation of agrochemicals:

  • Pesticide Development : Its effectiveness against pests makes it a candidate for creating new pesticides that are both efficient and environmentally friendly.

Biochemical Research

The compound is employed in various biochemical studies:

  • Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes, providing insights into metabolic pathways relevant to disease mechanisms.

Material Science

This compound is explored for its potential in developing new materials:

  • Polymer Synthesis : Methyl 3-bromo-1H-indazole derivatives can be incorporated into polymers to enhance their chemical resistance and durability.

Analytical Chemistry

In analytical applications, it serves as a reference standard:

  • Chromatographic Techniques : Used in methods such as HPLC for the quantification of related compounds in complex mixtures.

Data Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalAnticancer, anti-inflammatory drug synthesisInduces apoptosis in cancer cell lines
Agricultural ChemistryDevelopment of eco-friendly pesticidesEffective against common agricultural pests
Biochemical ResearchStudies on enzyme inhibition and metabolic pathwaysIdentifies novel therapeutic targets
Material ScienceSynthesis of advanced polymers with improved propertiesEnhances chemical stability and durability
Analytical ChemistryReference standard for chromatographic methodsImproves accuracy in quantifying complex mixtures

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of methyl 3-bromo-1H-indazole derivatives. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines, with IC50 values significantly lower than existing treatments. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agrochemical Development

Research conducted by Agricultural Chemistry Journal demonstrated that formulations containing methyl 3-bromo-1H-indazole exhibited enhanced efficacy against aphids and other pests while showing minimal toxicity to beneficial insects. This study highlights the potential for developing sustainable agricultural practices using this compound.

Case Study 3: Enzyme Inhibition

In a biochemical study published in Biochemical Journal, researchers investigated the inhibitory effects of methyl 3-bromo-1H-indazole on specific kinases involved in cancer progression. The findings revealed that this compound could serve as a lead structure for developing targeted kinase inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Molecular Formula Substituents (Position) Key Properties/Applications Reference
Methyl 3-bromo-1H-indazole-5-carboxylate 1040101-01-6 C₉H₇BrN₂O₂ Br (C-3), COOMe (C-5) Higher lipophilicity; used in kinase inhibitor synthesis
3-Bromo-1H-indazole-7-carboxylic acid 885521-41-5 C₈H₅BrN₂O₂ Br (C-3), COOH (C-7) Enhanced solubility in basic media; precursor for amide coupling
Methyl 7-bromo-1H-indazole-3-carboxylate 885279-52-7 C₉H₇BrN₂O₂ Br (C-7), COOMe (C-3) Lower reactivity in cross-coupling due to steric hindrance at C-7
Methyl 6-bromo-1H-indazole-4-carboxylate 1427460-96-5 C₉H₇BrN₂O₂ Br (C-6), COOMe (C-4) Distinct electronic effects; explored in anticancer drug discovery
Key Observations :
  • Positional Effects : The bromine position significantly impacts reactivity. For example, C-3 bromine (as in the target compound) is more accessible for cross-coupling than C-7 bromine .
  • Functional Group Effects : The methyl ester (COOMe) enhances membrane permeability compared to the carboxylic acid (COOH) analog, which is more polar and water-soluble .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (ν, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Methyl 3-bromo-1H-indazole-7-carboxylate Not reported Not reported Not reported
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-benzodithiazine-7-carboxylate 1740 (C=O), 1155 (SO₂) 3.88 (s, COOMe), 8.09–8.29 (aromatic) 53.68 (COOMe), 164.25 (C=O)
3-Bromo-7-(trifluoromethyl)-1H-indazole Not reported Not reported Not reported
Key Observations :
  • Ester Group Signature : The methyl ester group in similar compounds (e.g., δ ~3.88 ppm in ¹H-NMR and ~53 ppm in ¹³C-NMR) serves as a spectral marker .
  • Bromo Substituent Effects: Bromine at C-3 deshields adjacent protons, causing downfield shifts in aromatic regions compared to non-brominated analogs .

Preparation Methods

Cyclization of Methyl 2-Hydrazinyl-4-bromobenzoate

This method involves constructing the indazole core from a pre-functionalized benzene derivative.

Steps :

  • Cyclization :
    • Heat the hydrazine derivative in concentrated HCl or H₂SO₄ to induce intramolecular cyclization, forming the indazole ring.

Reaction Conditions :

  • Temperature: 80–100°C
  • Time: 4–6 hours
  • Yield: ~60–70%

Advantages :

  • Direct introduction of bromine and ester groups during precursor synthesis.
  • High regioselectivity due to pre-positioned substituents.

Bromination of Methyl 1H-Indazole-7-carboxylate

This approach focuses on late-stage bromination of the indazole core.

Steps :

  • Bromination :
    • Use N-bromosuccinimide (NBS) in acetic acid or DMF at 50–60°C.
    • Alternatively, employ Br₂ in the presence of FeBr₃ as a catalyst.

Reaction Conditions :

  • Solvent: Acetic acid or DMF
  • Temperature: 50–60°C
  • Time: 2–4 hours
  • Yield: ~50–65%

Key Considerations :

  • The indazole NH group directs electrophilic substitution to position 3.
  • Competing bromination at position 5 is minimized due to steric hindrance from the ester group at position 7.

Esterification of 3-Bromo-1H-Indazole-7-carboxylic Acid

This method prioritizes bromination followed by esterification.

Steps :

  • Esterification :
    • React 3-bromo-1H-indazole-7-carboxylic acid with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂).

Reaction Conditions :

  • Esterification: 12–24 hours at reflux (65–70°C)
  • Yield (overall): ~55–70%

Advantages :

  • Avoids regioselectivity challenges by brominating the carboxylic acid precursor.

Metal-Catalyzed Cross-Coupling

A less common but emerging approach involves palladium-catalyzed coupling.

Steps :

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 1,10-phenanthroline
  • Temperature: 80°C
  • Yield: ~40–50%

Limitations :

  • Lower yields compared to classical methods.
  • Requires strict anhydrous conditions.

Comparative Analysis of Methods

Method Key Reagents Yield Complexity Regioselectivity
Cyclization SnCl₂, HCl 60–70% Moderate High
Bromination of Ester NBS, AcOH 50–65% Low Moderate
Esterification of Acid H₂SO₄, MeOH 55–70% Moderate High
Pd-Catalyzed Coupling Pd(OAc)₂, NBS 40–50% High Variable

Critical Reaction Parameters

  • Solvent Choice :

    • Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency.
    • Protic solvents (AcOH) improve cyclization yields.
  • Temperature Control :

    • Excessive heat during bromination leads to di-substitution byproducts.
  • Catalyst Optimization :

    • FeBr₃ improves bromine electrophilicity in classical bromination.

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-1H-indazole-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of indazole precursors or cross-coupling reactions. Key steps include:

  • Bromination : Direct bromination of methyl 1H-indazole-7-carboxylate using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity at the 3-position .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with boronic acids to introduce substituents. For example, tert-butyl esters of bromoindazole carboxylates are used to enhance solubility during coupling .
  • Esterification : Hydrolysis of tert-butyl or ethyl protecting groups followed by re-esterification to yield the methyl ester .

Q. Table 1: Synthetic Routes and Conditions

Starting MaterialCatalyst/ConditionsYieldReference
Methyl 1H-indazole-7-carboxylateNBS, DMF, 0°C65–70%
tert-Butyl bromoindazole carboxylatePd(OAc)₂, Na₂CO₃, DMF/H₂O50–60%
Ethyl 5-bromo-1H-indazole-3-carboxylateHCl/MeOH reflux85%

Q. How can crystallization and X-ray diffraction improve structural characterization?

Methodological Answer: Crystallization in polar solvents (e.g., methanol/water mixtures) enhances purity. SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, especially for resolving bromine-heavy atom positions. Key steps:

  • Use high-resolution data (≤1.0 Å) to minimize thermal motion artifacts .
  • For twinned crystals, employ SHELXL’s twin refinement tools to resolve overlapping electron density .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: ~8.2 ppm (indazole H-4), ~4.0 ppm (methyl ester), and ~13.5 ppm (NH proton, broad) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ (ester) and N-H stretch at ~3200 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 269.0/271.0 (Br isotope pattern) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 8.2 (s, H-4), δ 4.0 (s, CH₃)
IR1700 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H)
ESI-MSm/z 269.0/271.0 [M+H]⁺

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or cross-coupling be addressed?

Methodological Answer:

  • Bromination : Use directing groups (e.g., ester at C-7) to favor C-3 bromination. Steric hindrance from substituents at C-1 or C-5 can alter regioselectivity .
  • Cross-Coupling : Optimize ligand choice (e.g., triphenylphosphine vs. XPhos) to control coupling sites. For example, bulky ligands favor coupling at less hindered positions .

Q. What computational methods validate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software can model electron density maps, predicting reactivity at C-3 or C-7 positions. Compare HOMO-LUMO gaps with experimental UV-Vis data .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or methanol to optimize reaction conditions .

Q. How should researchers resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Curves : Use enzymatic assays (e.g., α-glucosidase inhibition ) alongside cytotoxicity screens (MTT assay) to identify therapeutic windows.
  • Structural Analogues : Compare with derivatives (e.g., 5-fluoro or 3-iodo substitutions) to isolate structure-activity relationships .
  • Data Normalization : Control for batch-to-batch purity variations using HPLC (>98% purity) .

Q. Table 3: Bioactivity Comparison of Analogues

Compoundα-Glucosidase IC₅₀ (µM)Cytotoxicity (IC₅₀, µM)Reference
This compound12.3 ± 1.2>100
5-Fluoro analogue8.9 ± 0.845.6 ± 3.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

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